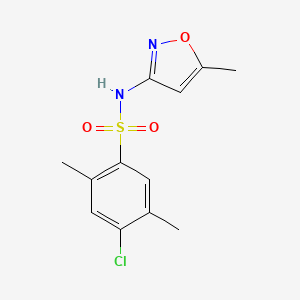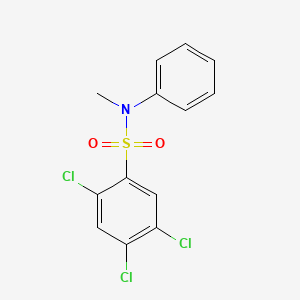![molecular formula C17H18FNO3 B4617875 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)
3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid often involves complex reactions that utilize bicyclic skeletons as core structures. For example, ε-amino acids based on the bicyclic skeleton like bicyclo[3.3.0]octane-5-amino-1-carboxylic acids are prepared from 4,4-diethylcarboxylic bicyclo[3.3.0]oct-2-enone through the catalytic Pauson-Khand reaction, showcasing the intricate methods used to synthesize bicyclic compounds (Yeo, Jeong, Han, Kim, & Jeong, 2006).
Molecular Structure Analysis
Bicyclic compounds like 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid exhibit unique molecular structures that impact their chemical behavior and potential applications. The molecular structure of similar compounds is often characterized by their bicyclic frameworks, which can significantly affect their reactivity and interaction with other molecules. Studies on similar bicyclic compounds, such as those focusing on the synthesis and characterization of photosensitive and optically active organo-soluble poly(amide–imide)s from related bicyclic tetracarboxylic dianhydrides, highlight the importance of structural analysis in understanding these compounds' properties (Faghihi, Hajibeygi, & Shabanian, 2010).
Chemical Reactions and Properties
The reactivity and chemical properties of 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid and related compounds are influenced by their unique molecular frameworks. For example, the synthesis of storable bicyclic (alkyl)(amino)carbenes (BICAACs) with enhanced σ-donating and π-accepting properties compared to monocyclic counterparts showcases the diverse chemical reactions these compounds can undergo and their potential utility as ligands in various chemical reactions (Tomás‐Mendivil, Hansmann, Weinstein, Jazzar, Melaimi, & Bertrand, 2017).
Physical Properties Analysis
The physical properties of compounds like 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, such as solubility, melting point, and optical activity, are crucial for their practical applications. Research into related compounds, particularly those involving the synthesis and characterization of new thermally stable poly(amide-imide)s based on bicyclo[2.2.2]oct-7-ene-tetracarboxylic diimide, provides insights into how the structural characteristics of bicyclic compounds affect their thermal stability and solubility properties (Faghihi & Hajibeygi, 2011).
Chemical Properties Analysis
The chemical properties, including acidity and basicity, of bicyclic compounds are significantly influenced by their structural features. Studies on the acidities of substituted bicyclo[2.2.2]octane carboxylic acids reveal how substituent effects and the bicyclic framework influence the compound's overall acidity, providing valuable information on the compound's potential reactivity and interactions with other molecules (Koppel, Mishima, Stock, Taft, & Topsom, 1993).
Wissenschaftliche Forschungsanwendungen
Diagnostic Applications in Oncology
Synthesis and Evaluation for Brain Tumor Imaging A derivative, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with fluorine-18 ([18F]FACBC), has shown promise as a nuclear medicine imaging agent. This compound has been evaluated for its potential in tumor localization, particularly in brain tumors like gliosarcoma. [18F]FACBC's uptake in tumor versus normal brain tissue provides valuable diagnostic information, aiding in the differentiation between tumor and healthy tissues (T. Shoup et al., 1999).
Breast Cancer Neoadjuvant Therapy Response Another study explored the use of 18F-fluciclovine PET/CT in assessing the response of invasive ductal and invasive lobular breast cancers to neoadjuvant therapy. The study found that changes in 18F-fluciclovine avidity strongly correlated with the tumor response on pathology, demonstrating its utility in evaluating treatment efficacy (G. Ulaner et al., 2017).
Radiation Dosimetry and Safety Assessment
Biodistribution and Radiation Dosimetry The biodistribution and radiation dosimetry of the synthetic amino acid analogue anti-18F-FACBC in humans were evaluated to determine the whole-body radiation burden. This study confirmed the feasibility of using anti-18F-FACBC for clinical imaging, with acceptable dosimetry and good imaging characteristics, making it a promising agent for evaluating various cancers and metabolic diseases (J. Nye et al., 2007).
Therapeutic Planning and Management
Biochemical Recurrence of Prostate Cancer 18F-DCFPyL, a prostate-specific membrane antigen-targeting radiotracer, was evaluated for its sensitivity and impact on patient management in cases of biochemical recurrence of prostate cancer. This study demonstrated how 18F-DCFPyL PET/CT could localize recurrent prostate cancer, potentially influencing the approach to radiation and systemic therapy treatments (Étienne Rousseau et al., 2019).
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methylcarbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c18-13-7-1-10(2-8-13)9-19-16(20)14-11-3-5-12(6-4-11)15(14)17(21)22/h1-3,5,7-8,11-12,14-15H,4,6,9H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXPMSXORIYBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)

![4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)


![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4617868.png)
![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)
![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)